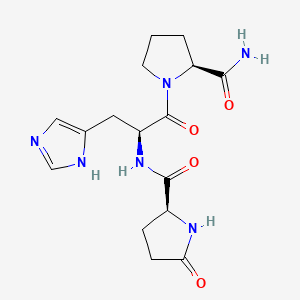
1,2-Dimethylcycloheptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dimethylcycloheptane: is an organic compound with the molecular formula C₉H₁₈ . It is a cycloalkane with two methyl groups attached to the first and second carbon atoms in a trans configuration. This compound is a stereoisomer of cis-1,2-Dimethylcycloheptane, differing in the spatial arrangement of the methyl groups.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dimethylcycloheptane typically involves the cyclization of suitable precursors under controlled conditions. One common method is the hydrogenation of 1,2-dimethylcycloheptene using a palladium catalyst. The reaction is carried out under high pressure and temperature to ensure complete hydrogenation.
Industrial Production Methods: Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the compound.
化学反应分析
Types of Reactions:
Oxidation: 1,2-Dimethylcycloheptane can undergo oxidation reactions to form corresponding alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert this compound to its corresponding alkanes using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation reactions can introduce halogen atoms into the compound. For example, bromination using bromine (Br₂) in the presence of light or a radical initiator can yield brominated derivatives.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.
Reduction: LiAlH₄, hydrogen gas (H₂) with a metal catalyst.
Substitution: Br₂, Cl₂, and other halogens in the presence of light or radical initiators.
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated cycloheptanes.
科学研究应用
Chemistry: 1,2-Dimethylcycloheptane is used as a model compound in stereochemistry studies to understand the effects of spatial arrangement on chemical reactivity and physical properties.
Biology: In biological research, this compound can be used to study the interactions of cycloalkanes with biological membranes and enzymes.
Medicine: While not directly used as a drug, this compound can serve as a precursor or intermediate in the synthesis of pharmaceuticals.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as a solvent in various chemical processes.
作用机制
The mechanism of action of 1,2-Dimethylcycloheptane in chemical reactions involves the interaction of its methyl groups and cycloheptane ring with reagents. The trans configuration affects the steric and electronic properties, influencing the reactivity and selectivity of the compound in various reactions. Molecular targets and pathways include interactions with oxidizing and reducing agents, as well as halogenation pathways.
相似化合物的比较
cis-1,2-Dimethylcycloheptane: The cis isomer of 1,2-Dimethylcycloheptane, differing in the spatial arrangement of the methyl groups.
1,2-Dimethylcyclohexane: A cyclohexane derivative with similar methyl substitution but a smaller ring size.
1,2-Dimethylcyclooctane: A cyclooctane derivative with similar methyl substitution but a larger ring size.
Uniqueness: this compound is unique due to its specific trans configuration, which imparts distinct steric and electronic properties compared to its cis isomer and other cycloalkane derivatives. This uniqueness makes it valuable in stereochemical studies and specific industrial applications.
属性
CAS 编号 |
13151-51-4 |
|---|---|
分子式 |
C19H16N4O6S |
分子量 |
0 |
同义词 |
cis-1,2-Dimethylcycloheptane |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






